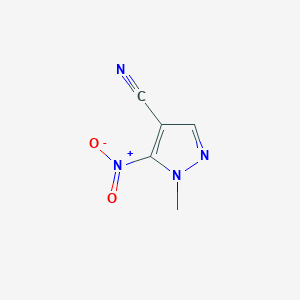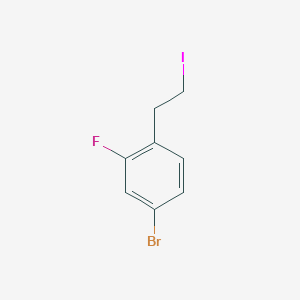![molecular formula C27H6BF27 B3302370 Tris[3,4,5-tris(trifluoromethyl)phenyl]borane CAS No. 916336-48-6](/img/structure/B3302370.png)
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane
Übersicht
Beschreibung
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is a borane compound characterized by the presence of three phenyl rings, each substituted with three trifluoromethyl groups at the 3, 4, and 5 positions. This compound is known for its strong Lewis acidity, making it a valuable catalyst in various chemical reactions, particularly in hydroboration processes .
Vorbereitungsmethoden
The synthesis of Tris[3,4,5-tris(trifluoromethyl)phenyl]borane typically involves the reaction of boron trichloride with 3,4,5-tris(trifluoromethyl)phenyl lithium. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran. The process involves the following steps:
Formation of 3,4,5-tris(trifluoromethyl)phenyl lithium: This is achieved by reacting 3,4,5-tris(trifluoromethyl)phenyl bromide with lithium metal in anhydrous ether.
Reaction with boron trichloride: The 3,4,5-tris(trifluoromethyl)phenyl lithium is then reacted with boron trichloride to form this compound.
Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is primarily known for its role in hydroboration reactions. It acts as a catalyst in the hydroboration of aldehydes, ketones, and imines. The compound is less effective in the hydroboration of alkenes and alkynes under conventional conditions but shows improved activity under microwave irradiation .
Types of reactions
Hydroboration: The compound facilitates the addition of boron-hydrogen bonds to unsaturated substrates.
Lewis acid catalysis: It acts as a Lewis acid in various catalytic processes.
Common reagents and conditions
Major products
Boronate esters: Formed from the hydroboration of aldehydes, ketones, and imines.
Wissenschaftliche Forschungsanwendungen
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane has several applications in scientific research:
Wirkmechanismus
The mechanism by which Tris[3,4,5-tris(trifluoromethyl)phenyl]borane exerts its effects is primarily through its strong Lewis acidity. The compound can accept electron pairs from Lewis bases, facilitating various catalytic processes. In hydroboration reactions, it activates the boron-hydrogen bond, enabling its addition to unsaturated substrates .
Molecular targets and pathways
Lewis acid-base interactions: The compound interacts with Lewis bases, forming adducts that facilitate catalytic transformations.
Activation of small molecules: In FLP systems, it activates small molecules like hydrogen and carbon dioxide through heterolytic cleavage.
Vergleich Mit ähnlichen Verbindungen
Tris[3,4,5-tris(trifluoromethyl)phenyl]borane is unique due to its high Lewis acidity and the presence of multiple trifluoromethyl groups, which enhance its electron-withdrawing properties. Similar compounds include:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Tris(2,4,6-trifluorophenyl)borane: Another strong Lewis acid with applications in hydroboration and other catalytic processes.
These compounds share similar applications but differ in their electronic properties and reactivity, with this compound often showing enhanced activity in specific reactions due to its unique structure.
Eigenschaften
IUPAC Name |
tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H6BF27/c29-19(30,31)10-1-7(2-11(20(32,33)34)16(10)25(47,48)49)28(8-3-12(21(35,36)37)17(26(50,51)52)13(4-8)22(38,39)40)9-5-14(23(41,42)43)18(27(53,54)55)15(6-9)24(44,45)46/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOCQMJTRZYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=CC(=C(C(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=CC(=C(C(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H6BF27 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50847462 | |
| Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
854.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916336-48-6 | |
| Record name | Tris[3,4,5-tris(trifluoromethyl)phenyl]borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50847462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


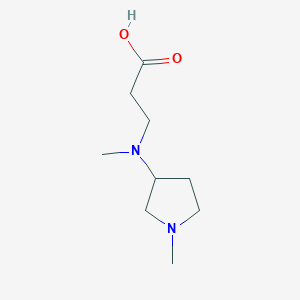
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B3302297.png)
![7-Tert-butyl-2,4-dimethyl-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3302305.png)
![N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide](/img/structure/B3302307.png)
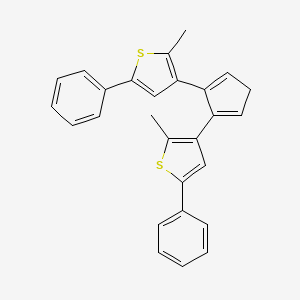

![5,7-Dichloro-2-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3302326.png)
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B3302332.png)
![Methyl 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3302333.png)
![3-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl ester](/img/structure/B3302340.png)
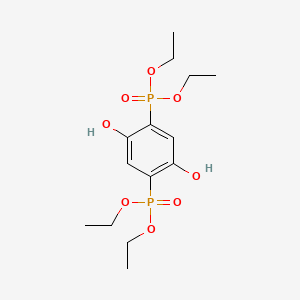
![benzyl (2S)-2-[2-oxo-2-[4-[(E)-2-[4-[[2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B3302372.png)
